molecular formula C18H15F3N4O B2734464 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1448136-52-4

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2734464
CAS No.: 1448136-52-4
M. Wt: 360.34
InChI Key: KTYPDGOIMFOTRK-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a trifluoromethyl group attached to a benzamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Attachment of the Pyridine Ring: Through a coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the Trifluoromethyl Group: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Benzamide Structure: Via an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridine rings.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide: can be compared with other benzamide derivatives, pyrazole-containing compounds, and trifluoromethyl-substituted molecules.

Uniqueness

The unique combination of the pyrazole, pyridine, and trifluoromethyl groups in this compound may confer distinct biological activities and chemical properties, making it a valuable target for further research.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)15-4-2-1-3-14(15)17(26)23-10-12-25-11-7-16(24-25)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYPDGOIMFOTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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